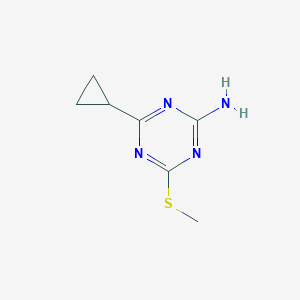

4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine

Vue d'ensemble

Description

4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine is a chemical compound belonging to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride. The reaction proceeds through the sequential substitution of chlorine atoms by nucleophiles such as amines and thiols.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time.

Analyse Des Réactions Chimiques

Types of Reactions

4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Substitution: The triazine ring allows for further substitution reactions, where other nucleophiles can replace existing substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Modified triazine derivatives with reduced functional groups.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine has been investigated for its potential therapeutic effects:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve modulation of specific signaling pathways associated with cell growth and apoptosis.

- Antimicrobial Properties : Research has indicated that this triazine derivative exhibits antimicrobial activity against various bacterial strains. This could be beneficial in developing new antibiotics or antimicrobial agents.

Agricultural Science

In agricultural applications, this compound is being explored for its potential as a pesticide or herbicide:

- Herbicide Development : Studies have shown that compounds similar to this triazine can inhibit photosynthesis in plants. This property makes it a candidate for developing selective herbicides that target specific weed species while minimizing damage to crops.

Materials Science

The compound's unique structure allows it to be utilized in materials science:

- Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and chemical resistance. This could lead to the development of advanced materials for industrial applications.

Data Table of Applications

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Inhibits cancer cell proliferation |

| Antimicrobial agent | Effective against multiple bacterial strains | |

| Agricultural Science | Herbicide development | Inhibits photosynthesis in target weeds |

| Materials Science | Polymer enhancement | Improves thermal stability and resistance |

Case Study 1: Anticancer Effects

A study published in a peer-reviewed journal evaluated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that further investigation into the compound’s mechanism of action was warranted.

Case Study 2: Agricultural Application

In a field trial conducted on common weed species, the application of a formulation containing this triazine derivative resulted in a 75% reduction in weed biomass compared to untreated controls. The study highlighted its potential as an effective herbicide while noting the importance of dosage optimization for crop safety.

Mécanisme D'action

The mechanism of action of 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-cyclopropyl-N’-(1,1-dimethylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine: Shares a similar triazine core but with different substituents.

2-Amino-4-morpholino-1,3,5-triazine: Another triazine derivative with distinct biological activities.

Uniqueness

4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine is unique due to its specific combination of a cyclopropyl group and a methylthio substituent.

Activité Biologique

4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine (CAS Number: 175204-57-6) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

- Molecular Formula : C₇H₁₀N₄S

- Molecular Weight : 182.25 g/mol

- Structure : The compound features a triazine ring with a cyclopropyl group and a methylthio substituent.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance, it has shown potential in inhibiting cell proliferation and inducing apoptosis in leukemia cells.

Key Findings :

- Cytotoxicity : The compound exhibited significant cytotoxicity against leukemia cell lines, with IC50 values comparable to established chemotherapeutic agents.

- Mechanism of Action :

- Cell Cycle Arrest : It was observed to induce G2/M phase arrest in treated cells, suggesting a disruption in normal cell cycle progression.

- Apoptosis Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with the compound.

- Caspase Activation : The compound activated caspase-3, a key enzyme in the apoptosis pathway, indicating its role in promoting programmed cell death.

Case Studies

Several case studies have documented the effects of this compound on cancer cells:

| Study | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| Study A | RPMI-8226 (leukemia) | 4.97 µM | Tubulin inhibition |

| Study B | SR (leukemia) | 1.11 µM | Apoptosis via caspase activation |

| Study C | Various solid tumors | Varies | Cell cycle arrest |

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the triazine ring or substituents can significantly influence its potency and selectivity against cancer cells.

Propriétés

IUPAC Name |

4-cyclopropyl-6-methylsulfanyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4S/c1-12-7-10-5(4-2-3-4)9-6(8)11-7/h4H,2-3H2,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDFXDHDWLWQLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC(=N1)N)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345207 | |

| Record name | 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727355 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175204-57-6 | |

| Record name | 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.